3,3,5-Trimethyl-1-phenylcyclohexyl hexanoate
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Overview
Description
3,3,5-Trimethyl-1-phenylcyclohexyl hexanoate: is an organic compound with the molecular formula C21H32O2 It is a derivative of cyclohexane, characterized by the presence of three methyl groups and a phenyl group attached to the cyclohexane ring, along with a hexanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-Trimethyl-1-phenylcyclohexyl hexanoate typically involves the esterification of 3,3,5-Trimethyl-1-phenylcyclohexanol with hexanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of 3,3,5-Trimethyl-1-phenylcyclohexanone or 3,3,5-Trimethyl-1-phenylcyclohexanoic acid.
Reduction: Formation of 3,3,5-Trimethyl-1-phenylcyclohexanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Chemistry: 3,3,5-Trimethyl-1-phenylcyclohexyl hexanoate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of ester derivatives on cellular processes. It may also serve as a model compound for investigating the metabolism of ester-containing molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific pathways or receptors. Research into its pharmacokinetics and pharmacodynamics is ongoing.
Industry: In the industrial sector, this compound can be used as a plasticizer or additive in the production of polymers and resins. Its stability and compatibility with various materials make it suitable for enhancing the properties of industrial products.
Mechanism of Action
The mechanism of action of 3,3,5-Trimethyl-1-phenylcyclohexyl hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active alcohol and hexanoic acid. These metabolites can then participate in various biochemical pathways, influencing cellular functions. The phenyl group may also interact with aromatic receptors, modulating their activity.
Comparison with Similar Compounds
3,3,5-Trimethylcyclohexanol: A precursor to the ester, used in similar applications.
3,3,5-Trimethylcyclohexanone: An oxidized form, used in the synthesis of other derivatives.
3,3,5-Trimethyl-1-phenylcyclohexane: A hydrocarbon analog, lacking the ester group.
Uniqueness: 3,3,5-Trimethyl-1-phenylcyclohexyl hexanoate is unique due to the presence of both the phenyl and ester groups, which confer distinct chemical and physical properties
Properties
CAS No. |
823813-36-1 |
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Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(3,3,5-trimethyl-1-phenylcyclohexyl) hexanoate |
InChI |
InChI=1S/C21H32O2/c1-5-6-8-13-19(22)23-21(18-11-9-7-10-12-18)15-17(2)14-20(3,4)16-21/h7,9-12,17H,5-6,8,13-16H2,1-4H3 |
InChI Key |
DDZXSTISRFUDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1(CC(CC(C1)(C)C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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